Product packaging for benzyltrimethylammonium acetate(Cat. No.:CAS No. 16969-11-2)

benzyltrimethylammonium acetate

Cat. No.: B8497949
CAS No.: 16969-11-2
M. Wt: 209.28 g/mol
InChI Key: FWYSSOIRLVHQNC-UHFFFAOYSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs) are a broad class of organic salts characterized by a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl). wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, the charge on a QAC is permanent and independent of the solution's pH. wikipedia.org This permanent cationic nature is fundamental to their function across numerous applications, including as surfactants, antimicrobials, preservatives, and fabric softeners. wikipedia.orgacs.orgnih.gov

The general structure of a QAC is [NR₄]⁺X⁻, where 'R' represents the organic substituents and 'X⁻' is the counter-anion. wikipedia.org The nature of these R groups and the anion determines the specific properties of the compound, such as its solubility and reactivity. nih.gov QACs are often classified based on their structure; for instance, the U.S. Environmental Protection Agency (EPA) categorizes them into groups. Benzyltrimethylammonium (B79724) salts fall into Group II, which includes non-halogenated, benzyl-substituted QACs. acs.orgorst.edu

Benzyltrimethylammonium acetate (B1210297), with the chemical formula C₁₂H₁₉NO₂, consists of a benzyltrimethylammonium cation and an acetate anion. smolecule.com The cation's structure features a nitrogen atom bonded to three methyl groups and a benzyl (B1604629) group, while the anion is CH₃COO⁻. smolecule.com This structure makes it a member of the QAC family, and its properties are a direct result of this classification. It is typically a colorless to pale yellow liquid or a low-melting solid, miscible with water and various organic solvents. smolecule.comhoffmanchemicals.com

Table 1: Physicochemical Properties of Benzyltrimethylammonium Acetate

PropertyValueSource(s)
Molecular Formula C₁₂H₁₉NO₂ smolecule.comhoffmanchemicals.com
Molecular Weight ~209.29 g/mol smolecule.comhoffmanchemicals.com
Appearance Colorless to pale yellow liquid or low-melting solid smolecule.comhoffmanchemicals.com
CAS Number 16969-11-2 hoffmanchemicals.com

Scope of Academic Inquiry for this compound and Related Salts

Academic research into this compound and its related salts, such as the chloride and hydroxide (B78521) variants, spans several areas of chemistry, primarily driven by the utility of the benzyltrimethylammonium cation.

Phase-Transfer Catalysis (PTC): A significant area of investigation is its use as a phase-transfer catalyst. PTC is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). biomedres.usalfachemic.com The QAC acts as a shuttle, transporting a reactant from one phase to another where the reaction can occur. biomedres.us Benzyltrimethylammonium salts are effective in this role. For example, benzyltrimethylammonium hydroxide is a known phase-transfer catalyst used in aldol (B89426) condensation reactions and base-catalyzed dehydrations. trinitti.com.tw The synthesis of benzyl acetate from benzyl chloride and sodium acetate is a classic esterification reaction that can be significantly enhanced by using phase-transfer catalysts like benzyltriethylammonium chloride, a closely related QAC. google.comgeniusjournals.org

Organic Synthesis: Beyond its role in PTC, this compound serves as a reagent in various organic transformations. It can be employed as a base in reactions like the Z-selective Horner-Wadsworth-Emmons olefination. smolecule.comtrinitti.com.tw One common method for its synthesis involves the reaction of benzyltrimethylammonium hydroxide with acetic acid. smolecule.com

Materials Science: Research has extended to the integration of the benzyltrimethylammonium (BTMA) cation into polymer structures. A notable study investigated the alkaline stability of polyaromatic polymers functionalized with BTMA for use in anion exchange membranes (AEMs). researchgate.net Computational and experimental results showed that while the BTMA cation itself degrades over time, the primary point of failure in certain polymer backbones was the cleavage of aryl-ether bonds, a finding crucial for designing more durable AEMs for applications like fuel cells and water electrolyzers. researchgate.net

Ionic Liquids: With its salt structure and low melting point, this compound is also studied within the context of ionic liquids. smolecule.comhoffmanchemicals.com Ionic liquids are salts with melting points below 100°C and are explored as environmentally benign solvents and catalysts for chemical reactions. scilit.com

The collective body of research highlights the versatility of the benzyltrimethylammonium cation, with the specific anion (acetate, chloride, etc.) fine-tuning its properties for different applications.

Table 2: Overview of Benzyltrimethylammonium Salts in Chemical Research

CompoundApplication AreaSpecific Use/ReactionResearch FindingSource(s)
This compound Organic Synthesis / PTCBase in condensation reactions; solvent for cellulose (B213188).Can act as a nucleophile and is used as a phase-transfer catalyst to facilitate reactions between immiscible phases. smolecule.com
Benzyltrimethylammonium Hydroxide Phase-Transfer CatalysisAldol condensations; Horner-Wadsworth-Emmons Olefination.Popular phase-transfer catalyst for base-catalyzed reactions. trinitti.com.tw
Benzyltrimethylammonium Chloride Materials Science / PTCComponent in commodity polymer PTC reactions; antifungal agent.Used as an antifungal for bamboo preservation; studied for its role in polymer stability and synthesis. scientific.netresearchgate.netphasetransfercatalysis.com
Benzyltrimethylammonium-functionalized Polymers Materials ScienceAnion Exchange Membranes (AEMs).Computational studies show aryl-ether cleavage in the polymer backbone is a more significant degradation pathway than the BTMA group itself under alkaline conditions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B8497949 benzyltrimethylammonium acetate CAS No. 16969-11-2

Properties

CAS No.

16969-11-2

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

benzyl(trimethyl)azanium;acetate

InChI

InChI=1S/C10H16N.C2H4O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2(3)4/h4-8H,9H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

FWYSSOIRLVHQNC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)CC1=CC=CC=C1

Origin of Product

United States

Synthesis and Preparative Methodologies

Established Synthetic Routes for Benzyltrimethylammonium (B79724) Acetate (B1210297)

Two primary methods are recognized for the synthesis of benzyltrimethylammonium acetate: the direct reaction of its corresponding hydroxide (B78521) with acetic acid and the exchange of anions from other benzyltrimethylammonium salts.

A straightforward and common method for synthesizing this compound is the acid-base neutralization reaction between benzyltrimethylammonium hydroxide and acetic acid. smolecule.com This reaction is a classic example of salt formation, where the hydroxide base reacts with the carboxylic acid to yield the corresponding salt and water. smolecule.com

The chemical equation for this reaction is: C₆H₅CH₂N(CH₃)₃⁺OH⁻ + CH₃COOH → C₆H₅CH₂N(CH₃)₃⁺CH₃COO⁻ + H₂O

This process is typically carried out in a suitable solvent, and the resulting water is often removed to drive the reaction to completion. The purity of the final product is largely dependent on the purity of the starting materials.

Reaction Components and Products

Reactant/Product Chemical Formula Role
Benzyltrimethylammonium Hydroxide C₆H₅CH₂N(CH₃)₃⁺OH⁻ Base
Acetic Acid CH₃COOH Acid
This compound C₆H₅CH₂N(CH₃)₃⁺CH₃COO⁻ Salt (Product)

An alternative and versatile method for preparing this compound involves anion exchange from a different benzyltrimethylammonium salt, such as benzyltrimethylammonium chloride. This technique utilizes anion exchange resins, which are polymers with covalently bound functional groups that can exchange their mobile anions with other anions in a surrounding solution. researchgate.net

Derivatization Strategies and Functionalization Chemistry

This compound serves as more than just a synthetic target; it is a valuable building block in the creation of more complex and specialized chemical entities.

This compound functions as a useful reagent in various organic transformations. Its utility stems from its nature as a quaternary ammonium (B1175870) salt, which makes it a good phase-transfer catalyst. smolecule.com In this role, it facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. smolecule.com

Furthermore, it can serve as a soluble source of acetate anions for nucleophilic substitution reactions. Other related benzyltrimethylammonium salts are known to be used as reagents in specialized applications, such as benzyltrimethylammonium tetrachloroiodate, which is employed in the oxidation of alcohols and alkenes. medchemexpress.com This highlights the potential for this compound to be used in the development of other advanced reagents for organic synthesis.

This compound itself belongs to the class of materials known as ionic liquids, which are salts with low melting points. The properties of an ionic liquid are determined by the structure of its cation and anion. researchgate.net By modifying the benzyltrimethylammonium cation or replacing the acetate anion, a wide array of new quaternary ammonium salts and task-specific ionic liquids can be synthesized. mdpi.com

For instance, the alkyl chains on the nitrogen atom can be altered, or the benzyl (B1604629) group can be substituted to fine-tune the steric and electronic properties of the cation. nih.gov Similarly, the acetate anion can be exchanged for other organic or inorganic anions to create ionic liquids with specific desired properties, such as different solubility characteristics, thermal stability, or catalytic activity. researchgate.netmdpi.com This "plug-and-play" approach allows for the rational design of ionic liquids tailored for specific applications in research and industry.

Examples of Modified Quaternary Ammonium Cations and Anions for Ionic Liquid Synthesis

Cation Anion Potential Application
Benzyltrimethylammonium Formate Catalyst, Solvent
Benzyldimethyloctylammonium Acetate Surfactant, Antimicrobial
Benzyltrimethylammonium Hexafluorophosphate Electrochemical applications

Catalytic Applications in Organic Synthesis

Phase Transfer Catalysis Mediated by Benzyltrimethylammonium (B79724) Acetate (B1210297) and Related Salts

Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that overcomes the mutual insolubility of reactants. researchgate.net In a typical PTC system, a catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant from one phase (often aqueous) to another (often organic) where the reaction takes place. smolecule.com Benzyltrimethylammonium acetate serves as such a catalyst, with its positively charged nitrogen atom complexing with an anion (like the acetate ion itself or another reactant anion) and the bulky organic groups (benzyl and methyl) providing solubility in the organic phase.

Mechanistic Insights into Phase Transfer Activity

The mechanism of phase-transfer catalysis involving a quaternary ammonium salt like this compound generally follows a well-established cycle. For a reaction between an organic-soluble substrate (RX) and a water-soluble nucleophile (Nu⁻), the benzyltrimethylammonium cation (Q⁺) first pairs with the nucleophile at the interface of the two liquid phases. This ion pair, [Q⁺Nu⁻], possesses sufficient lipophilicity to diffuse into the organic phase.

Once in the organic phase, the nucleophile is highly reactive, as it is no longer heavily solvated by water molecules. It can then react with the organic substrate to form the product (RNu) and a leaving group anion (X⁻). The catalyst cation then pairs with the leaving group anion, forming [Q⁺X⁻], which diffuses back to the aqueous phase or the interface. Here, the catalyst cation can exchange the leaving group anion for another nucleophile anion, thus restarting the catalytic cycle. The efficiency of the catalyst is influenced by factors such as the lipophilicity of the cation and the nature of the anion.

Scope in Alkylation Reactions (C-, O-, N-, S-Alkylation)

Phase-transfer catalysis is widely employed for various alkylation reactions, which involve the formation of new carbon-carbon (C-alkylation), carbon-oxygen (O-alkylation), carbon-nitrogen (N-alkylation), or carbon-sulfur (S-alkylation) bonds. organic-chemistry.org this compound can act as a catalyst in these reactions by transferring the nucleophilic species from the aqueous or solid phase to the organic phase where the alkylating agent resides.

C-Alkylation: In the C-alkylation of compounds with active methylene (B1212753) or methine groups, a base is required to generate a carbanion. The acetate ion of this compound can function as a mild base to deprotonate the substrate. The resulting carbanion is then shuttled by the benzyltrimethylammonium cation into the organic phase to react with an alkyl halide. While specific studies on this compound are limited, copper-catalyzed C-benzylation of nitroalkanes highlights a related approach to forming C-C bonds under mild conditions. organic-chemistry.org

O-Alkylation: The synthesis of ethers from alcohols or phenols and alkyl halides is a common application of PTC. The acetate ion can act as a base to generate an alkoxide or phenoxide ion, which is then transported by the quaternary ammonium cation to the organic phase for reaction.

N-Alkylation: N-alkylation of amines and other nitrogen-containing heterocycles can be facilitated by PTC. The acetate can act as a base to deprotonate the amine, and the resulting anion is then transferred by the catalyst.

S-Alkylation: The synthesis of thioethers (sulfides) from thiols and alkyl halides is another area where PTC is effective. A related study on the synthesis of dibenzyl thioethers utilized a benzyltrimethylammonium salt for the S-alkylation of sodium sulfide, demonstrating the utility of this cation in promoting such transformations. researchgate.net

Due to a lack of specific examples in the reviewed literature for this compound in these particular alkylation reactions, a detailed data table cannot be provided. However, the general principles of phase-transfer catalysis suggest its potential utility in these transformations.

Facilitation of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, particularly of the S(_N)2 type, are significantly accelerated under phase-transfer conditions. researchgate.net this compound can facilitate these reactions by making the nucleophile more available and reactive in the organic phase. smolecule.com The acetate anion itself can act as a nucleophile, or it can be exchanged for another nucleophile from the aqueous phase.

For instance, the reaction of an alkyl halide (dissolved in an organic solvent) with a salt like sodium cyanide (dissolved in water) is typically very slow due to the insolubility of the salt in the organic phase. A phase-transfer catalyst like this compound would extract the cyanide anion into the organic phase, allowing the reaction to proceed at a much faster rate. A study on the nucleophilic substitution of benzyl (B1604629) halides with ammonium acetate in glycerol (B35011) as a green solvent demonstrates a related transformation, though not catalysed by a quaternary ammonium salt. researchgate.net The use of benzyltrimethylammonium triflate in S(_N)2 reactions to form thioethers further supports the role of the benzyltrimethylammonium cation in facilitating nucleophilic substitutions. researchgate.net

Reaction Type Substrate Example Nucleophile Catalyst Role Expected Product
S(_N)2 SubstitutionAlkyl HalideAcetate AnionTransfers acetate to the organic phase.Alkyl Acetate
S(_N)2 SubstitutionBenzyl HalideThiolate AnionTransfers thiolate to the organic phase.Benzyl Thioether

Table 1: Representative Nucleophilic Substitution Reactions Potentially Catalyzed by this compound. Note: This table is illustrative and based on general principles of PTC, as specific data for this compound was not available in the reviewed literature.

Catalysis in Carbene Reactions

Phase-transfer catalysis is a standard method for the generation of dihalocarbenes, which are highly reactive intermediates used in cycloadditions and other transformations. A common method involves the reaction of a haloform (e.g., chloroform) with a concentrated aqueous solution of a strong base like sodium hydroxide (B78521). A phase-transfer catalyst, typically a quaternary ammonium salt, transfers the hydroxide ion into the organic phase or facilitates deprotonation at the interface. The resulting trichloromethyl anion then eliminates a chloride ion to generate dichlorocarbene.

While specific studies employing this compound for carbene generation were not found, other benzyltrimethylammonium salts are known to be effective. The principle remains the same: the quaternary ammonium cation facilitates the interaction between the aqueous base and the organic haloform. Palladium-catalyzed carbene coupling reactions of N-sulfonylhydrazones represent another area of modern carbene chemistry, although these typically employ different catalytic systems. organic-chemistry.org

Applications in Oxidation and Reduction Processes

The utility of phase-transfer catalysis extends to oxidation and reduction reactions, allowing the use of inorganic oxidizing or reducing agents in organic solvents. Benzyltrimethylammonium salts with different counter-ions have been shown to be effective in such transformations. For example, benzyltrimethylammonium dichloroiodate and benzyltrimethylammonium tribromide have been used for the oxidation of alcohols and thioacids, respectively. researchgate.netresearchgate.net In these cases, the quaternary ammonium cation transports the oxidizing anion (dichloroiodate or tribromide) into the organic phase where it can react with the substrate.

Similarly, this compound could potentially be used to transfer other oxidizing anions, such as permanganate (B83412) or chromate, from an aqueous solution to an organic solution containing the substrate to be oxidized. The oxidation of benzyl halides to the corresponding aldehydes can be achieved using sodium nitrate (B79036) in the presence of a phase-transfer catalyst and acetic acid. ajol.info Another study reported the selective oxidation of benzyl halides to benzaldehydes using monochromate ions under phase-transfer conditions with various quaternary ammonium salts. asianpubs.org A different approach involves the photocatalytic coupling of CO₂ reduction with benzyl alcohol oxidation to produce benzyl acetate. rsc.org

Reaction Substrate Oxidizing Agent Catalyst Function Product
Alcohol OxidationSecondary AlcoholPermanganateTransfers permanganate anion to the organic phase.Ketone
Halide OxidationBenzyl BromideMonochromateTransfers monochromate anion to the organic phase.Benzaldehyde

Table 2: Illustrative Oxidation Reactions Using Phase-Transfer Catalysis. Note: This table illustrates the general principle. Specific data for this compound was not available in the reviewed literature.

Role in Condensation Reactions (e.g., Darzen, Wittig-Horner, Aldol)

Condensation reactions often require a basic catalyst to generate a nucleophilic enolate or a related species. This compound can play a dual role in these reactions. The acetate ion is a base capable of deprotonating active methylene compounds to initiate the condensation, and the quaternary ammonium cation can act as a phase-transfer agent if the reaction is performed in a two-phase system.

Aldol (B89426) Condensation: this compound can be used as a base in aldol condensation reactions. smolecule.com It can deprotonate an aldehyde or ketone to form an enolate, which then attacks another molecule of the carbonyl compound.

Darzens Condensation: This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). The acetate ion of this compound could serve as the base to deprotonate the α-haloester.

Wittig-Horner Reaction: This reaction is a modification of the Wittig reaction where a phosphonate (B1237965) carbanion is used to convert aldehydes or ketones to alkenes. A base is required to deprotonate the phosphonate ester, and this compound could fulfill this role, particularly under phase-transfer conditions.

Several studies have reported condensation reactions using ammonium acetate, often in multi-component reactions to synthesize heterocyclic compounds like imidazoles, although not specifically using this compound as a phase-transfer catalyst. researchgate.netresearchgate.net The use of potassium acetate as a catalyst has also been noted in cycloaddition reactions involving aldehydes. nih.gov

Esterification Catalysis

This compound and related quaternary ammonium salts are effective as phase-transfer catalysts (PTC) in esterification reactions, particularly in systems involving two immiscible phases (e.g., solid-liquid or liquid-liquid). A key industrial application is the synthesis of benzyl acetate from benzyl chloride and an acetate salt, such as sodium acetate. google.comgoogle.com

In this system, the benzyl chloride exists in an organic phase while the sodium acetate is in an aqueous or solid phase. The reaction is slow due to the inability of the reactants to interact. The benzyltrimethylammonium cation pairs with the acetate anion from the salt, transporting it from the aqueous/solid phase into the organic phase. researchgate.netgeniusjournals.org In the organic phase, the more "naked" and thus more nucleophilic acetate anion can readily react with benzyl chloride to form benzyl acetate. The benzyltrimethylammonium cation then returns to the aqueous phase to repeat the cycle. This process significantly enhances the reaction rate and yield under mild conditions. google.com

Research has shown that a mixture of phase-transfer catalysts, including benzyl-substituted quaternary ammonium salts, can achieve high conversion rates and product purity. google.com The efficiency of the catalysis is influenced by reaction temperature, duration, and the specific composition of the catalyst system. google.comgeniusjournals.org

Role as a Base Catalyst in Specific Organic Transformations

The benzyltrimethylammonium moiety, typically in its hydroxide form (Triton B), is a strong organic base. wikipedia.org this compound, as the salt of this strong base and the weak acetic acid, can also function as a basic catalyst in various organic reactions.

The synthesis of activated ynesulfonamides and tertiary enesulfonamides can be achieved through metal-free reaction conditions utilizing a strong organic base. nih.gov Specifically, benzyltrimethylammonium hydroxide (Triton B) has been successfully employed as the base for these transformations. nih.gov

In this context, ynesulfonamides are produced via the reaction of sulfonylamides with activated bromoalkynes. The base facilitates the deprotonation of the sulfonylamide, generating a nucleophile that subsequently displaces the bromide from the bromoalkyne. Similarly, the reaction between terminal alkynes and sulfonylamides in the presence of a base like Triton B can yield enesulfonamides. nih.gov These methods are valued for their operational simplicity and ability to proceed at room temperature. nih.gov

The synthesis of 3-indolyl-3-hydroxy oxindoles involves the reaction of indoles with isatins. This transformation is typically catalyzed by various agents, including Lewis acids, Brønsted acids, and specific organocatalysts like sulfonated β-cyclodextrin. beilstein-journals.orgnih.govnih.gov A review of the scientific literature did not yield specific examples or detailed research on the use of this compound as a catalyst for this particular reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method in organic synthesis to produce alkenes, typically with a high degree of E-stereoselectivity, from stabilized phosphonate carbanions and carbonyl compounds. wikipedia.orgorganic-chemistry.org The choice of base is critical in this reaction as it is responsible for the deprotonation of the phosphonate to form the reactive carbanion. wikipedia.org

While common bases include sodium hydride, butyllithium, and sodium methoxide, specific variants of the HWE reaction employ other types of bases to influence the stereochemical outcome. organic-chemistry.org Notably, benzyltrimethylammonium hydroxide (Triton B) is used as a base in the Ando modification of the HWE reaction, which is designed to achieve Z-selectivity. wikipedia.org The use of particular phosphonates with electron-withdrawing groups in combination with specific bases and reaction conditions (such as the use of 18-crown-6 (B118740) with potassium-based reagents) is key to reversing the typical E-selectivity of the HWE reaction. nrochemistry.com The role of benzyltrimethylammonium hydroxide in this context underscores the importance of the base in controlling the stereochemical pathway of the olefination. wikipedia.org

Applications in Polymer Chemistry and Materials Science

Catalysis and Initiation in Polymerization Processes

The unique structure of benzyltrimethylammonium (B79724) acetate (B1210297) allows it to function as a catalyst and accelerator in various polymerization reactions, influencing the reaction speed and the final properties of the polymer.

Benzyltrimethylammonium acetate and its chemical relatives serve as effective catalysts and accelerators, particularly in the synthesis of polyesters and the curing of epoxy resins. The benzyltrimethylammonium cation is a key component in catalysts used for the reaction between epoxides and phenols. google.com For instance, related compounds like benzyltrimethylammonium bicarbonate and benzyltrimethylammonium chloride are employed as catalysts in the production of high molecular weight epoxy resins. google.com

In polyester (B1180765) synthesis, quaternary ammonium (B1175870) salts such as benzyltriethylammonium chloride, a closely related compound, are used as a first-stage catalyst in a two-step process. This process involves an initial reaction between a dicarboxylic acid and an alkylene oxide to form an oligoester. google.com The catalyst facilitates this initial step before being thermally decomposed in the second stage of the reaction. google.com This catalytic role is crucial for creating the initial polymer building blocks.

Furthermore, in the context of epoxy resins, which require curing agents to harden, various accelerators are used to speed up the process. These accelerators often include tertiary amines like benzyldimethylamine and 2,4,6-tris(dimethylaminomethyl)phenol. google.compolymerinnovationblog.com While this compound is a quaternary ammonium salt, its cationic head is derived from a tertiary amine, and it falls within the broader class of nitrogen-containing compounds used to accelerate epoxy curing.

The use of benzyltrimethylammonium-based catalysts allows for significant control over polymerization kinetics and the characteristics of the final polymer. In the synthesis of polyesters, the choice of a catalyst like benzyltriethylammonium chloride, which decomposes at a specific temperature, is a deliberate strategy to control the reaction stages. google.com The catalyst is active during the initial oligoester formation but is removed via thermal decomposition before the second, higher-temperature stage, which prevents unwanted side reactions and helps define the final polymer structure. google.com

In the curing of epoxy resins, catalysts containing the benzyltrimethylammonium cation can be used to control the extent of the cure. For specific applications, such as creating coated films for electronic circuits, the curing process is deliberately halted at a partial stage (e.g., 55% to 75% cure). google.com This "advanced cure" is controlled by the catalyst and thermal treatment, allowing for precise adjustment of the coating's viscosity and rheological properties before final assembly. google.com The use of bifunctional initiators in polymerization, in general, introduces more complex kinetics compared to monofunctional initiators, as the different reactive groups can participate in various stages of initiation, propagation, and termination, affecting the polymer's molecular weight and structure. nih.gov

Advanced Solvent Applications

This compound is recognized for its utility in specialized solvent systems, particularly for processing natural polymers like cellulose (B213188) and for creating novel catalytic media.

Cellulose, a highly abundant biopolymer, is notoriously difficult to dissolve due to its extensive network of hydrogen bonds. Ionic liquids (ILs) and related salts have emerged as effective solvents for cellulose, enabling its modification and regeneration into valuable materials. This compound, particularly when mixed with a co-solvent like dimethyl sulfoxide (B87167) (DMSO), can dissolve cellulose. google.comgoogle.com

The dissolution mechanism relies on the ability of the solvent's ions to disrupt the hydrogen bonds between cellulose chains. The acetate anion plays a crucial role as a hydrogen bond acceptor, while the cation also influences the process. google.comnih.gov Research comparing different quaternary ammonium acetates (QAAcOs) found that the efficiency of cellulose dissolution is highly dependent on the structure of the cation. google.com Factors such as the basicity of the solvent system and the enthalpy of interaction between the solvent and a cellulose model compound are key indicators of dissolution power. google.com While this compound is capable of dissolving cellulose, studies have shown that other QAAcOs with different alkyl groups, such as tetrabutylammonium (B224687) acetate, can exhibit higher dissolution efficiency under similar conditions. google.com Nevertheless, systems containing benzyl (B1604629) ammonium cations have been used to achieve dissolution of 2 to 4 wt% of microcrystalline cellulose. google.com

Comparison of Cellulose Dissolution Efficiency of Quaternary Ammonium Acetates (QAAcOs) in DMSO at 60 °C google.com
Quaternary Ammonium AcetateAbbreviationRelative Dissolution Efficiency
Tetra(n-butyl)ammonium acetateNBu4AcOHigh
Diallyl-benzyl-methylammonium acetateNAl2BzMeAcOMedium-High
Tribenzyl-methylammonium acetateNBz3MeAcOMedium
This compoundNBzMe3AcOLow

Deep eutectic solvents (DESs) are a class of ionic solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). These mixtures have a melting point significantly lower than their individual components. Benzyltrimethylammonium salts are effective HBAs for creating DESs. google.comdaryatamin.com

For example, DESs have been formulated using benzyltrimethylammonium chloride (BTMAC) as the HBA and various HBDs such as p-toluenesulfonic acid (PTSA), citric acid (CA), and oxalic acid (OX). google.comdaryatamin.com These DESs have shown high potential as dual solvent-catalysts in chemical reactions like esterification. polymerinnovationblog.comgoogle.com The resulting DES can be tailored for specific applications by selecting different HBDs, and they offer advantages such as ease of preparation and potential for catalyst recovery and reuse. google.comdaryatamin.com While these specific examples use the chloride salt, the principle applies to the benzyltrimethylammonium cation, indicating the potential for this compound to be used in similar DES formulations for green chemistry applications. google.comgoogle.com

Examples of Benzyltrimethylammonium-Based Deep Eutectic Solvents (DESs) for Catalysis google.comdaryatamin.com
Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Resulting DESApplication
Benzyltrimethylammonium chloride (BTMAC)p-Toluenesulfonic acid (PTSA)BTMAC-PTSACatalyst for esterification of acetic acid with butanol
Benzyltrimethylammonium chloride (BTMAC)Citric acid (CA)BTMAC-CACatalyst for esterification reactions
Benzyltrimethylammonium chloride (BTMAC)Oxalic acid (OX)BTMAC-OXCatalyst for esterification reactions

Function as a Molecular Sieve Template Agent in Synthesis

Molecular sieves, such as zeolites, are crystalline materials with a porous structure of a precise and uniform size. researchgate.net They are synthesized hydrothermally, and the specific structure obtained is often directed by the presence of an organic molecule known as a structure-directing agent (SDA) or template. Quaternary ammonium cations are widely used as templates in the synthesis of these materials.

Mechanistic and Theoretical Investigations

Kinetic Studies of Reaction Pathways Involving Benzyltrimethylammonium (B79724) Acetate (B1210297)

Kinetic studies are crucial for understanding the rate at which chemical reactions occur and the factors that influence these rates. In the context of benzyltrimethylammonium acetate, kinetic investigations often focus on its role in synthesis reactions, such as the formation of benzyl (B1604629) acetate.

The synthesis of benzyl acetate through the transesterification of an appropriate acetyl source with benzyl alcohol, sometimes utilizing catalysts, has been a subject of kinetic analysis. For instance, the lipase-catalyzed transesterification for synthesizing 2-phenyl-ethyl acetate has been modeled, revealing that the quantity of the catalyst is a primary factor influencing the reaction kinetics and yield. researchgate.net In another study on the synthesis of benzyl acetate, a pseudo-first-order kinetic model was developed, simplifying a more complex Ping-Pong Bi-Bi kinetic mechanism. researchgate.net

Furthermore, research into the synthesis of benzyl acetate has explored the use of different catalysts and reaction conditions, with kinetic models being developed to describe the reaction progress. tsijournals.com For example, one study reported that the synthesis of benzyl acetate followed a second-order reaction kinetic model when catalyzed by a strong acid cation exchange resin loaded with Fe³⁺. tsijournals.com The activation energy for the lipase-catalyzed synthesis of benzyl acetate was found to be lower for immobilized lipase (B570770) (13.76 kCal/mol) compared to crude lipase (19.9 kCal/mol), indicating a higher catalytic efficiency for the immobilized form. researchgate.net

The following table provides an illustrative example of kinetic data that might be obtained in such studies.

Table 1: Hypothetical Kinetic Data for Benzyl Acetate Synthesis

Experiment Initial [Benzyl Alcohol] (M) Initial [Acetate Source] (M) Catalyst Concentration (g/L) Initial Rate (M/s)
1 0.1 0.1 1.0 1.5 x 10⁻⁴
2 0.2 0.1 1.0 3.0 x 10⁻⁴
3 0.1 0.2 1.0 1.5 x 10⁻⁴
4 0.1 0.1 2.0 3.0 x 10⁻⁴

This table is for illustrative purposes and does not represent actual experimental data.

Elucidation of Reaction Mechanisms

Understanding the detailed step-by-step process of a chemical reaction is fundamental to controlling its outcome. For benzyltrimethylammonium salts, including the acetate, mechanistic studies have focused on their decomposition pathways and their role in catalysis.

The photolysis of benzyltrimethylammonium salts in hydroxylic solvents has been shown to proceed through distinct pathways depending on the electronic state of the molecule upon photoactivation. rsc.orgrsc.org Detailed sensitization and quenching experiments have revealed that photolysis can occur via both singlet and triplet pathways. rsc.org

Upon irradiation, benzyltrimethylammonium bromide in aqueous t-butyl alcohol decomposes to yield benzyl t-butyl ether and some toluene (B28343) through a singlet pathway. rsc.orgrsc.org Concurrently, a triplet pathway leads to the formation of more toluene and bibenzyl. rsc.orgrsc.org These reactions are proposed to proceed through the formation of a reactive intermediate geminate pair (or pairs). rsc.org Similar mechanisms are suggested for the photolysis of a range of benzyltrimethylammonium salts in water or methanol (B129727). rsc.orgrsc.org The product distribution can be influenced by the specific anion and solvent used. For instance, the photolysis of the iodide salt in methanol yields a high percentage of benzyl methyl ether.

Table 2: Products from the Photolysis of Benzyltrimethylammonium Bromide in Aqueous t-butyl Alcohol

Pathway Products
Singlet Benzyl t-butyl ether, Toluene
Triplet Toluene, Bibenzyl

Based on findings from J.C.S. Chem. Comm., 1974, 473.

This compound can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. smolecule.com Its catalytic activity stems from the ability of the benzyltrimethylammonium cation to transport the acetate anion (or other anions) from an aqueous phase to an organic phase, where it can participate in a reaction.

In organic synthesis, α,β-unsaturated acyl ammonium (B1175870) species, which can be generated from reactions involving compounds like this compound, are recognized as versatile reactive intermediates. rsc.org These intermediates are key in a variety of transformations, including Michael additions, domino reactions, and cycloadditions. rsc.org The catalytic cycle would involve the formation of this reactive intermediate, its subsequent reaction with a substrate, and the regeneration of the catalyst. Mechanistic insight into these catalytic transformations is an active area of research. rsc.org

Computational and Quantum Chemical Approaches

Computational methods provide powerful tools to investigate the properties and reactivity of molecules at an atomic level, offering insights that can be difficult to obtain through experimental means alone.

Furthermore, DFT is used to study the reactivity of molecules through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govvjst.vn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.govresearchgate.net

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, are valuable for understanding molecular reactivity and intermolecular interactions by visualizing the charge distribution and identifying electrophilic and nucleophilic sites. nih.govnih.govvjst.vn

A recent study utilized DFT calculations to investigate the effect of functional group insertion on the properties of related quaternary ammonium compounds, demonstrating how local charges can be adjusted, which in turn affects their performance in applications like clay swelling inhibition. acs.org

Table 3: Illustrative DFT-Calculated Properties for a Quaternary Ammonium Cation

Property Calculated Value
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV
Dipole Moment 2.5 D

This table contains hypothetical data for illustrative purposes.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. ornl.gov These simulations can provide a detailed understanding of the interactions between this compound and its surrounding environment, such as solvent molecules or other reactants. nih.gov

MD simulations can be used to study the solvation of the benzyltrimethylammonium and acetate ions in different solvents, revealing information about the structure and dynamics of the solvation shells. This is particularly relevant for understanding its role as a phase-transfer catalyst, where the transfer of the ions between different phases is a key step.

A recent study employed MD simulations to investigate the interaction between various surfactants, including structures related to benzyltrimethylammonium, and montmorillonite (B579905) clay surfaces. acs.org The simulations explored the correlation between the charge distribution of the molecules and the changes in the clay's layer spacing, providing insights into their effectiveness as anti-swelling agents. acs.org The results indicated that the partial charges on specific carbon atoms had a significant impact on the anti-swelling ability. acs.org

Theoretical Models for Understanding Stereoselectivity and Reaction Design

The elucidation of reaction mechanisms and the rational design of catalysts for stereoselective transformations have been significantly advanced by the application of theoretical and computational models. In the context of phase-transfer catalysis (PTC) involving quaternary ammonium salts like this compound, these models provide invaluable insights into the subtle interactions that govern the stereochemical outcome of a reaction. Density Functional Theory (DFT) has emerged as a primary tool for these investigations, enabling the detailed study of transition states and reaction pathways. scholaris.caresearchgate.netnih.govrsc.org

Theoretical models in the realm of asymmetric phase-transfer catalysis focus on understanding the origin of enantioselectivity by analyzing the non-covalent interactions between the chiral catalyst, the substrate, and the reagent. nih.gov For a quaternary ammonium salt such as this compound, even though it is achiral itself, the principles of theoretical modeling are directly applicable to its chiral derivatives, which are extensively used in asymmetric synthesis. nih.govnih.govacs.orgresearchgate.net These models help to explain how the three-dimensional structure of the catalyst, including the arrangement of the substituents on the nitrogen atom, creates a chiral environment that directs the approach of the reactants.

Key Areas of Theoretical Investigation:

Transition State Analysis: DFT calculations are employed to model the geometries and energies of the diastereomeric transition states leading to the formation of the different stereoisomers. researchgate.net The calculated energy difference between these transition states can be correlated with the experimentally observed enantiomeric excess (ee). A lower energy transition state corresponds to the major enantiomer formed.

Catalyst-Substrate Interactions: Computational studies allow for the detailed examination of the interactions between the quaternary ammonium cation and the enolate or other nucleophilic species. nih.gov These interactions can include ion pairing, hydrogen bonding, and π-π stacking, all of which contribute to the stabilization of one transition state over the other. In the case of catalysts bearing aromatic groups like the benzyl group, π-π interactions can play a crucial role in stereodifferentiation. researchgate.net

Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR): These models establish a mathematical relationship between the structural features of a series of catalysts and their observed activity and selectivity. nih.gov By correlating various physicochemical descriptors of the catalysts with the enantioselectivity of the reaction, predictive models can be developed. These models can guide the rational design of new, more efficient, and selective catalysts, reducing the need for extensive experimental screening. nih.gov

The following table illustrates the type of data generated from DFT calculations for a hypothetical asymmetric alkylation reaction catalyzed by a chiral quaternary ammonium salt. The data showcases the calculated energy barriers for the formation of the R and S enantiomers and the predicted enantiomeric excess.

CatalystTransition StateΔG‡ (kcal/mol)Predicted ee (%)
Chiral Quat ATS-R 15.292
TS-S 17.0
Chiral Quat BTS-R 16.560
TS-S 17.5

This is a hypothetical data table for illustrative purposes.

Furthermore, computational models can be used to design new catalysts with improved stereoselectivity. By systematically modifying the structure of the catalyst in silico and calculating the expected enantioselectivity, researchers can identify promising candidates for synthesis and experimental validation. This integrated computational and experimental approach accelerates the development of new catalytic systems for asymmetric synthesis. scholaris.ca

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Mechanistic Elucidation and Structural Analysis

Spectroscopy is a cornerstone of chemical analysis, offering non-invasive and information-rich methods to probe molecular structure and observe reactions in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the in-depth study of chemical reactions, providing atomic-level resolution of dynamic processes. nih.gov Its ability to quantify substances without prior calibration and to analyze complex mixtures in-situ makes it invaluable for mechanistic studies. osf.io The use of flow NMR, where a stream of the reaction mixture is pumped from a reactor to the spectrometer, allows for the continuous monitoring of batch or flow reactions. pharmtech.combeilstein-journals.org This technique is particularly suited for tracking kinetics and unraveling the mechanisms of industrially relevant reactions. utwente.nl

In the context of reactions involving benzyltrimethylammonium (B79724) acetate (B1210297), such as its use as a phase-transfer catalyst in acetylation reactions, ¹H NMR can be used to monitor the reaction progress from mere seconds to several minutes. utwente.nl For example, in the acetylation of benzyl (B1604629) alcohol, researchers can track the depletion of the alcohol's starting material signals and the appearance of the benzyl acetate product's characteristic peaks. utwente.nl

Time-resolved NMR spectra provide structural and dynamic information, allowing for the identification of transient intermediates that may not be detectable by other methods. nih.govpharmtech.com By observing shifts in the proton signals of the benzyltrimethylammonium cation (specifically the benzylic CH₂ and the N-methyl groups) and the acetate anion, one can infer their involvement in the reaction mechanism, such as ion pairing or interaction with other reactants. Two-dimensional NMR techniques, such as H-H COSY and HMBC, can be applied even under flow conditions to elucidate the structure of unknown products or intermediates formed during the reaction. osf.io

Table 1: Representative ¹H NMR Chemical Shifts for the Benzyltrimethylammonium Cation Note: Shifts are approximate and can vary based on solvent and concentration. Data inferred from related structures like benzyltrimethylammonium chloride.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)~7.3 - 7.5Multiplet
Benzylic (CH₂)~4.5Singlet
Methyl (N(CH₃)₃)~3.1Singlet
Acetate (CH₃COO⁻)~1.9Singlet

Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to changes in the vibrational modes of chemical bonds, making it an excellent technique for tracking the progress of reactions by monitoring the disappearance of reactant functional groups and the appearance of product functional groups. nih.gov Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variant particularly useful for studying reactions at interfaces. nih.govnih.gov

For reactions involving benzyltrimethylammonium acetate, FTIR can detect changes related to both the cation and the acetate anion. The acetate group has a strong and characteristic carbonyl (C=O) stretching vibration. The position and shape of this band can provide information about the ionic environment and its participation in a reaction. For instance, a study on ammonium (B1175870) acetate showed significant shifts in the wavenumbers for N-H, C-H, and C=O stretching vibrations under certain conditions, indicating changes in bond strength and force constant. Similarly, the progress of a reaction where the acetate ion is consumed or produced can be followed by monitoring the intensity of its characteristic absorption bands. redalyc.org The fingerprint region of the spectrum (typically 1500-600 cm⁻¹) contains a complex pattern of signals unique to the molecule, and changes in this region can signal subtle structural rearrangements. redalyc.org

UV-Vis spectroscopy is primarily used to study molecules containing chromophores—parts of the molecule that absorb light in the ultraviolet or visible regions. The benzyl group in this compound contains an aromatic ring, which is a strong UV chromophore. Changes in the electronic environment of the benzyl group, such as those occurring during a chemical reaction, can lead to a shift in its maximum absorption wavelength (λmax) or a change in its molar absorptivity. This allows for the quantitative monitoring of the concentration of the benzyl-containing species throughout the reaction.

Table 2: Key FTIR Absorption Bands for this compound Note: Frequencies are approximate and can be influenced by the molecular environment.

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
C-H (Aromatic)Stretch3030 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=O (Acetate)Asymmetric Stretch~1560 - 1600
C=C (Aromatic)Ring Stretch~1450 - 1600
C-NStretch~1100 - 1200

Chromatographic and Mass Spectrometric Approaches for Studying Reaction Products and Derivatization Efficiency

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are indispensable tools for separating, identifying, and quantifying the products of chemical reactions. For a non-volatile salt like this compound, HPLC-MS would be a direct method of analysis. However, to analyze the acetate component using the high-resolution capabilities of GC-MS, a derivatization step is necessary to convert the non-volatile acetate into a volatile ester.

This derivatization is a critical step, and its efficiency must be high and reproducible for accurate quantification. nih.gov A common approach is the alkylation of acetate to form a more volatile derivative, such as propyl-acetate. nih.gov One study reported a rapid, one-minute derivatization protocol with a recovery of 95.5 ± 1.57%. nih.gov Another powerful derivatizing agent is benzyl chloroformate (BCF), which reacts with short-chain fatty acids like acetate to form benzyl esters that are readily analyzed by GC-MS. nih.govresearchgate.net This method has been shown to have high sensitivity, with limits of detection in the picogram range, and excellent linearity. nih.govresearchgate.net

By using isotopically labeled standards (e.g., ¹³C-acetate), GC-MS methods can be used to accurately measure the uptake and conversion of acetate in various biological and chemical systems. nih.gov The efficiency of the derivatization reaction itself can be studied by comparing the signal intensity of the derivatized analyte to that of a certified standard of the derivative. nih.gov These techniques are crucial for determining the yield of reactions where acetate is a product and for assessing the efficiency of processes where this compound is used as a reagent or catalyst.

Table 3: Comparison of Derivatization Methods for Acetate Analysis by GC-MS

Derivatization ReagentDerivative FormedKey AdvantagesReported Precision (RSD)
Propanol/Acid CatalystPropyl-acetateRapid derivatization (<1 min), suitable for mid-polar GC columns. nih.gov< 10% nih.gov
Benzyl Chloroformate (BCF)Benzyl acetateHigh sensitivity (LOD 0.1-5 pg), good recovery (81-119%). nih.gov0.56% - 13.07% nih.gov
MTBSTFAtert-Butyldimethylsilyl acetateWide linear range, high repeatability. nih.gov< 5% nih.gov

Use as Chemical Actinometers in Photochemistry Studies

A chemical actinometer is a chemical system that determines the number of photons in a beam absorbed by a defined space, essentially measuring the intensity of light. du.eduresearchgate.netwikipedia.org This is crucial in photochemical studies for the determination of quantum yields (the efficiency of a photochemical process). researchgate.net An ideal actinometer should have a well-characterized photochemical reaction with a known quantum yield that is constant over a specific wavelength range, be thermally stable, and show significant and easily measurable changes upon irradiation. researchgate.netwikipedia.org

Commonly used chemical actinometers include potassium ferrioxalate, which is sensitive over a broad UV-Vis range (254 nm to 500 nm), and azobenzene, which is used for its E/Z photoisomerization. wikipedia.orgnih.gov There are also systems based on the photoreduction of carbon tetrachloride in the presence of acetone (B3395972) and 2-propanol. nih.gov

Based on available scientific literature, This compound is not used or documented as a chemical actinometer . While the benzyl group is photoactive, as seen in the photolysis of compounds like benzyl acetate researchgate.net, the specific requirements for an actinometer—such as a simple, well-defined photoreaction with a known and stable quantum yield—are not established for this compound. Therefore, its application in this specific area of photochemistry is not supported by current research.

Q & A

Basic: What synthetic methodologies are employed to prepare benzyltrimethylammonium acetate, and how are critical parameters optimized?

This compound is typically synthesized via ion-exchange reactions or neutralization of benzyltrimethylammonium hydroxide with acetic acid. Key parameters include solvent selection (e.g., anhydrous organic solvents to avoid hydrolysis), stoichiometric control, and temperature regulation (e.g., room temperature for mild conditions). Post-synthesis purification involves recrystallization or column chromatography to remove impurities like unreacted precursors .

Advanced: How does this compound act as a phase-transfer catalyst in Suzuki-Miyaura cross-coupling reactions?

In palladium-catalyzed Suzuki reactions, this compound facilitates the transfer of hydrophilic reactants (e.g., arylboronic acids) into organic phases, enhancing reaction efficiency. The acetate counterion may stabilize palladium intermediates, while the quaternary ammonium structure promotes interfacial interactions. Experimental optimization involves varying catalyst loading (e.g., 1–5 mol%) and solvent systems (e.g., acetonitrile/water mixtures) to maximize yield .

Basic: What analytical techniques are essential for characterizing this compound?

  • Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity by identifying methyl (-N(CH3_3)3_3) and benzyl (C6_6H5_5CH2_2-) groups.
  • X-ray Diffraction (XRD): Resolves crystalline structure, particularly interlayer spacing in hybrid materials (e.g., layered silicates).
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition typically observed above 200°C .

Advanced: What mechanisms explain this compound’s role in Stevens rearrangements?

Under strong bases, this compound forms ylids via deprotonation. The acetate ion may stabilize transition states during [1,2]- or [2,3]-sigmatropic shifts. For example, in Sommelet-Hauser rearrangements, the ylid intermediate undergoes intramolecular proton transfer, with reaction rates influenced by solvent polarity and base strength (e.g., using NaH in THF) .

Advanced: How is this compound utilized in designing selective adsorbents for phenolic compounds?

This compound acts as a structure-directing agent (SDA) in synthesizing layered silicates (e.g., HUS-7). These materials selectively adsorb phenol via ion-exchange mechanisms, replacing interlayer water molecules. Methodologies include:

  • Adsorption Isotherms: Quantify phenol uptake using Langmuir/Freundlich models.
  • MAS NMR: Probe hydrogen bonding between phenol and silicate frameworks .

Basic: How do researchers evaluate the reaction kinetics of this compound synthesis?

Kinetic studies employ conductometry to monitor ionic species in real time. For example, in solvent-mediated reactions (e.g., acetonitrile vs. methanol), rate constants are derived from pseudo-first-order plots. Activation energy is calculated via Arrhenius equations, with temperature ranges typically 25–60°C .

Advanced: What experimental designs assess this compound’s phytotoxicity in agricultural research?

Researchers apply herbicidal ionic liquids (HILs) containing this compound to crops (e.g., flax) under controlled greenhouse conditions. Metrics include:

  • Yield Analysis: Compare seed and straw yields post-treatment.
  • Statistical Models: ANOVA evaluates significance of yield variations (e.g., p < 0.05).
  • EPR Spectroscopy: Detect free radical formation in plant tissues .

Advanced: Are there contradictions in reported reactivity of this compound in nitration reactions?

Studies conflict on whether nitration proceeds via tritonium ion (H3_3O+^+) or direct electrophilic substitution. For benzyltrimethylammonium derivatives, isotopic labeling (e.g., 15^{15}N) and kinetic isotope effects (KIE) clarify mechanisms. Discrepancies may arise from solvent polarity (e.g., HNO3_3/H2_2SO4_4 vs. aprotic media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.